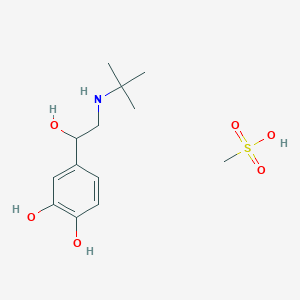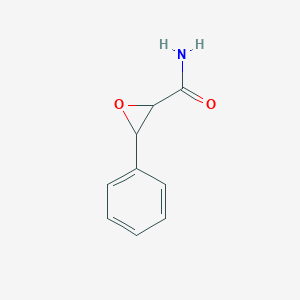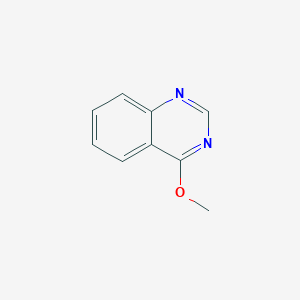
L-Thymidine
Vue d'ensemble
Description
Telbivudine is a nucleoside analogue and antiviral inhibitor of hepatitis B virus (HBV) replication which is used alone and in combination with other agents in the therapy of the hepatitis B. Telbivudine does not appear to be a significant cause of drug induced liver injury, but can be associated with flares of the underlying hepatitis B either during therapy or upon withdrawal.
Applications De Recherche Scientifique
Suivi de la synthèse de l'ADN
Les analogues de L-Thymidine peuvent être insérés dans l'ADN en réplication, marquant efficacement les cellules en division et permettant leur caractérisation . Ceci est particulièrement utile dans les études de division cellulaire et de croissance .
Autoradiographie
La thymidine tritiée, une forme radioactive de la thymidine, a été utilisée en autoradiographie pour visualiser et mesurer la prolifération cellulaire . Cependant, cette méthode était techniquement exigeante et a été largement supplantée par d'autres techniques .
Utilisation d'analogues halogénés
La 5-bromo-2'-désoxyuridine (BrdU) et les analogues halogénés apparentés de la thymidine peuvent être détectés à l'aide d'anticorps . Ces analogues sont utilisés pour marquer l'ADN nouvellement synthétisé dans les cellules .
Utilisation dans les essais de prolifération cellulaire
Le dosage d'incorporation de la thymidine est une méthode courante pour mesurer la prolifération cellulaire . Dans ce test, un nucléoside radioactif, la 3H-thymidine, est incorporé dans de nouveaux brins d'ADN chromosomique pendant la division cellulaire mitotique .
Utilisation de l'EdU (5-éthynyl-2'-désoxyuridine)
L'EdU est un analogue de la thymidine qui peut être facilement détecté à l'aide d'une sonde azotée fluorescente et de la catalyse au cuivre . Cela permet le marquage et l'imagerie de l'ADN à l'intérieur des cellules tout en préservant l'intégrité structurelle et moléculaire des cellules
Mécanisme D'action
L-Thymidine, also known as 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, is a pyrimidine deoxynucleoside . It plays a crucial role in various biological processes, including DNA synthesis, cellular proliferation, and cell synchronization .
Target of Action
The primary targets of this compound include several enzymes such as Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2 . These enzymes are involved in the DNA salvage pathway, which is crucial for DNA synthesis and repair .
Mode of Action
This compound is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It acts as a substrate for its target enzymes, facilitating the conversion of thymidine to its monophosphate form (dTMP) within the cytosol . This conversion is a key step in the DNA salvage pathway, which regenerates thymidine for DNA synthesis and repair .
Biochemical Pathways
This compound is involved in the DNA salvage pathway, which is less energetically expensive and usually the preferred generation pathway within the cell . This pathway is essential for the formation of nucleotides outside of the S phase, making it vital for the process whereby pools of dTTP are generated to replace damaged nucleotides for DNA repair .
Pharmacokinetics
Understanding these properties is crucial as they play a significant role in the drug discovery process and chemical safety assessment .
Result of Action
The action of this compound results in the synchronization of cells in the S phase . This synchronization is crucial in cell biology and has potential applications in various fields, including cancer treatment and disease progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genes encoding thymidine hypermodifying enzymes are widespread in natural populations of bacterial viruses, suggesting that environmental diversity might influence the synthesis of post-replicatively hypermodified thymidine .
Analyse Biochimique
Biochemical Properties
L-Thymidine interacts with several enzymes and proteins within the cell. It is a substrate for thymidine kinase, an enzyme that phosphorylates thymidine to form thymidine monophosphate, a precursor for DNA synthesis . The interaction between this compound and these biomolecules is crucial for DNA replication and repair .
Cellular Effects
This compound influences various types of cells and cellular processes. It is essential for cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the incorporation of this compound into DNA can influence the expression of certain genes, thereby affecting cellular function .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into DNA during replication. It binds to adenine, forming a base pair that is essential for the structure and function of DNA . This binding interaction influences gene expression and can lead to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but can degrade over time, especially under harsh conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, such as inhibition of DNA synthesis .
Metabolic Pathways
This compound is involved in the nucleotide salvage pathway, where it is phosphorylated by thymidine kinase to form thymidine monophosphate . This pathway is crucial for DNA synthesis and repair .
Transport and Distribution
This compound is transported within cells and tissues through various transporters. It can also bind to proteins, affecting its localization or accumulation within the cell .
Subcellular Localization
This compound is primarily located in the nucleus of the cell, where it is incorporated into DNA . Its activity and function can be affected by various factors, including targeting signals or post-translational modifications .
Propriétés
Numéro CAS |
16053-52-4 |
|---|---|
Formule moléculaire |
C10H14N2O5 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1 |
Clé InChI |
IQFYYKKMVGJFEH-BWZBUEFSSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Key on ui other cas no. |
50-89-5 3424-98-4 |
Pictogrammes |
Irritant |
Synonymes |
1-(2'-deoxy-beta-D-threo-pentofuranosyl)thymine 1-(2'-deoxy-beta-threopentofuranosyl)thymine 1-DPFT |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Unlike natural D-thymidine, L-thymidine is not recognized by human cytosolic TK but can be phosphorylated by viral TK, such as those from herpes simplex virus (HSV) and suid pseudorabies virus (PRV). [, ] This difference in substrate specificity arises from the viral TK's lack of stereospecificity for D- and L-β-nucleosides. []
A: this compound phosphorylation by viral TK leads to the formation of this compound monophosphate (L-dTMP), which can be further phosphorylated to di- and triphosphate forms by cellular kinases. [] this compound triphosphate (L-dTTP) can then inhibit viral DNA polymerases and some human DNA polymerases, interfering with viral replication. [, ]
A: this compound exhibits potent and specific inhibitory activity against HBV replication. [, , ] After being phosphorylated to L-dTTP, it likely acts as a chain terminator during HBV DNA synthesis, ultimately blocking viral replication.
ANone: The molecular formula of this compound is C10H14N2O5, and its molecular weight is 242.23 g/mol.
A: The L-configuration is crucial for the potent antiviral activity of this compound and its derivatives against HBV. L-enantiomers demonstrate significantly higher potency compared to their D-counterparts. For instance, β-L-2′,3′-dideoxy-5-fluorocytidine (β-L-FddC) is about 1000 times more potent against HBV than its D-enantiomer, β-D-FddC. [] Similarly, β-L-2′,3′-dideoxycytidine (β-L-ddC) exhibits 280 times higher potency than its D-enantiomer, ddC. [] This difference highlights the importance of stereochemistry in designing effective anti-HBV agents.
A: The 3′-OH group of β-L-2′-deoxyribose in this compound is critical for its specific anti-HBV activity. [] Modifications at this position could potentially alter its antiviral activity and selectivity.
A: this compound undergoes extensive phosphorylation in HepG2 cells and primary human hepatocytes. [, ] The primary metabolite is this compound triphosphate (L-dTTP), but a choline derivative of this compound diphosphate (L-dCDP) has also been detected. [, ]
A: L-dTTP, L-dCTP, and L-dUTP exhibit intracellular half-lives of at least 15 hours. Notably, the intracellular concentrations of these metabolites remain above their respective 50% inhibitory concentrations for the woodchuck hepatitis virus DNA polymerase for a minimum of 24 hours following drug removal from cell cultures. [, ]
A: this compound demonstrates potent anti-HBV activity in vitro, with a 50% effective concentration (EC50) ranging from 0.19 to 0.24 μM in 2.2.15 cells. [, ]
A: Yes, this compound has been studied in the woodchuck model of chronic HBV infection. It was found to significantly reduce viral load (by as much as 10^8 genome equivalents/mL of serum) without any observed drug-related toxicity. []
A: β-L-FddC exhibits potent activity against both HIV-1 and HBV in vitro. [] Its EC50 against HIV-1 is 0.5 μM, which is 3 and 4 times more potent than ddC and β-D-FddC, respectively. [] β-L-FddC and β-L-ddC demonstrate equal potency against HBV in vitro, with an EC50 of 0.01 μM. []
A: While the provided research papers do not mention specific clinical trials for this compound in HBV infection, they suggest that it is a promising candidate for further development as an anti-HBV agent. [, ]
A: FLT-PET has shown promise in monitoring tumor response to therapy, particularly in gliomas, soft tissue sarcomas, and pancreatic cancer. [, , , , , ] It can differentiate between low-grade and high-grade tumors and its uptake correlates with proliferation markers like Ki-67. [, ]
A: While FLT-PET appears promising, its uptake can be influenced by factors other than proliferation, such as inflammation. For instance, a study in a lymphoma model showed a temporary rise in FLT uptake after mTOR inhibition, highlighting the need to consider drug-specific responses when interpreting FLT-PET results. []
A: Research indicates that a redox chemical delivery system (CDS) based on Bodor's strategy, involving linking this compound to lipophilic carriers, could enhance its penetration across the blood-brain barrier. [] This approach holds promise for targeting brain tumors with this compound-based tracers.
A: Studies in preclinical models suggest that 18F-FLT PET could potentially serve as an early and robust predictive marker for treatment efficacy, especially in glioblastoma. [] Early changes in FLT uptake correlated with treatment response and survival in these models. []
ANone: Researchers utilize a range of tools to study this compound, including:
- Cell lines: Human cell lines like HepG2 and primary human hepatocytes are used to investigate this compound metabolism and activity. [, ]
- Animal models: The woodchuck model of chronic HBV infection provides insights into the in vivo efficacy and toxicity of this compound. [] Murine models are also employed to study this compound's effects in cancer. [, , ]
- Imaging techniques: PET imaging with 18F-FLT plays a crucial role in visualizing and quantifying this compound uptake in various tissues and tumors. [, , , , , , , , , , , , ]
- Molecular biology techniques: Assays for DNA polymerase activity, cell cycle analysis, and immunohistochemistry are crucial for understanding the mechanisms of action and downstream effects of this compound. [, , , , , , ]
ANone: this compound research benefits from collaborations between:
- Medicinal Chemistry & Organic Synthesis: Developing new this compound analogs with improved potency, selectivity, and pharmacological properties requires expertise in synthetic organic chemistry and medicinal chemistry. [, , , , ]
- Pharmacology & Molecular Biology: Understanding the mechanisms of action, intracellular metabolism, and resistance mechanisms of this compound relies on expertise in pharmacology and molecular biology. [, , , , , , , ]
- Radiochemistry & Imaging: The development and application of 18F-FLT PET imaging necessitate collaboration between radiochemists and imaging specialists to visualize and quantify this compound uptake in vivo. [, , , , , , , , , , , , ]
- Oncology & Virology: Investigating this compound's potential as an antitumor and antiviral agent requires collaboration between oncologists and virologists to design and conduct preclinical and clinical studies. [, , , , , , , , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
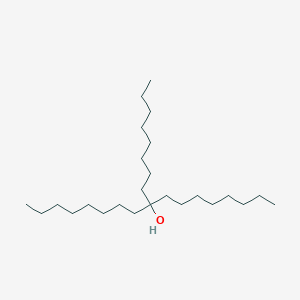

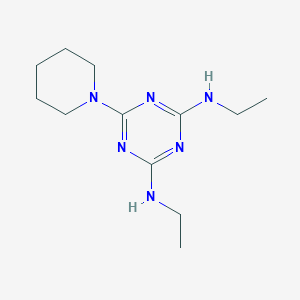
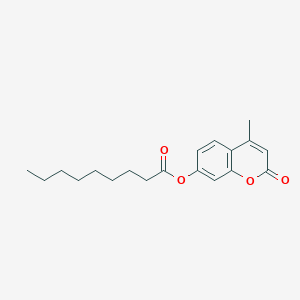
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

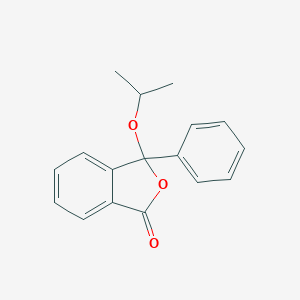
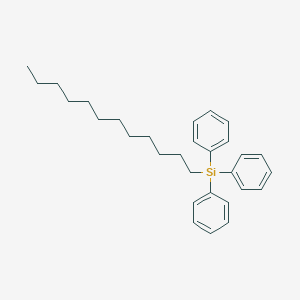
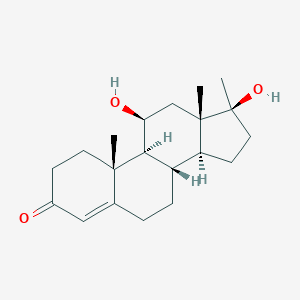
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
